N-Chloromethyl Olanzapine Chloride is a chemical compound with the molecular formula and a molecular weight of 397.37 g/mol. It is classified as an impurity associated with Olanzapine, an antipsychotic medication primarily used for treating schizophrenia and bipolar disorder. The compound features a thieno[2,3-b][1,5]benzodiazepine core structure, which is characteristic of many antipsychotic drugs, and includes a chloromethyl group that enhances its reactivity and biological activity .
N-Chloromethyl Olanzapine Chloride is generated during the synthesis of Olanzapine, making it a by-product or impurity in the manufacturing process. Its classification falls under pharmaceutical impurities, specifically related to antipsychotic medications. The presence of such impurities is significant for quality control in pharmaceutical production, as they can affect the safety and efficacy of the final product .
The synthesis of N-Chloromethyl Olanzapine Chloride typically involves chloromethylation reactions of Olanzapine under controlled conditions to ensure high yield and purity. The process may include the following steps:
Due to its classification as an impurity, synthesis must be carefully monitored to minimize its concentration in pharmaceutical preparations .
N-Chloromethyl Olanzapine Chloride can undergo various chemical reactions due to its chloromethyl group. These reactions are significant for developing new pharmaceuticals or understanding the compound's behavior in biological systems. Potential reactions include:
These reactions are essential for exploring the compound's potential therapeutic uses and understanding its interactions with biological targets .
These properties are vital for handling, storage, and application in pharmaceutical contexts .
N-Chloromethyl Olanzapine Chloride primarily serves as an impurity reference standard in pharmaceutical research. It is utilized in:
Research into this compound contributes to understanding impurities' roles in drug formulations and their impact on patient safety .
N-Chloromethyl Olanzapine Chloride (CAS: 719300-59-1) is a structurally distinct quaternary ammonium derivative formed during the manufacturing of the antipsychotic drug olanzapine. This compound arises specifically from N-alkylation side reactions when chloromethylating reagents interact with olanzapine's piperazine nitrogen during synthesis [2] [5]. Its molecular formula (C₁₈H₂₂Cl₂N₄S) and weight (397.4 g/mol) reflect the addition of a chloromethyl group to olanzapine's tertiary amine, converting it into a quaternary ammonium species with chloride counterion [3] [7]. As "Olanzapine EP Impurity C" in European Pharmacopoeia and "Chloromethyl Olanzapinium Chloride" in USP nomenclature, it represents a critical quality indicator whose levels must be rigorously controlled to ≤0.15% in final drug formulations [2] [4] [9]. The impurity's significance stems from its potential to compromise therapeutic safety and efficacy, necessitating specialized analytical reference materials (e.g., SynZeal SZ-O001004, USP 1A08560) for precise quantification during quality control [2] [4].
Table 1: Key Physicochemical Properties of N-Chloromethyl Olanzapine Chloride
Property | Specification | Source/Detection Method |
---|---|---|
Molecular Formula | C₁₈H₂₂Cl₂N₄S | [3] [7] |
Molecular Weight | 397.4 g/mol | [3] [8] |
CAS Registry Number | 719300-59-1 | [2] [4] |
Free Base CAS | 735264-27-4 | [7] |
SMILES Notation | [Cl-].Cc1cc2C(=Nc3ccccc3Nc2s1)N4CCN+(CCl)CC4 | [5] [8] |
Purity Requirements | >95% (HPLC) for reference standards | [7] [9] |
Within pharmaceutical quality systems, N-Chloromethyl Olanzapine Chloride exemplifies a synthesis-derived impurity requiring stringent monitoring under ICH Q3A/B guidelines. Its detection and quantification are mandatory for Abbreviated New Drug Applications (ANDAs) and commercial olanzapine production [2] [4]. Regulatory bodies classify it as a "specified impurity" with established analytical thresholds due to its potential impact on drug safety profiles.
Table 2: Regulatory and Analytical Applications in Pharmacopeial Contexts
Application Context | Purpose | Reference Standard Providers |
---|---|---|
EP Impurity C Quantification | Compliance with European Pharmacopoeia monographs | SynZeal (SZ-O001004) [2] |
USP Chloromethyl Olanzapinium | USP monograph validation | USP (1A08560) [4] |
Method Development | HPLC/LC-MS method optimization | TRC (TR-C369390) [5] |
Certified Reference Materials | ISO 17025-compliant quantitation | Sigma-Aldrich (TraceCERT®) [9] |
The impurity’s standardized detection exemplifies quality-by-design (QbD) principles in modern pharmaceutical manufacturing. Its control strategy—encompassing reagent stoichiometry optimization, reaction condition modulation, and advanced purification—directly contributes to the consistent production of high-purity olanzapine [2] [8]. International pharmacopeias maintain cross-referenced databases of such impurities to enforce global quality consistency, with N-Chloromethyl Olanzapine Chloride serving as a model for antipsychotic impurity control frameworks [4] [9] .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: